

Application Notes & Protocols for the Isolation of Umckalin from Pelargonium sidoides Roots

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Umckalin, a 7-hydroxy-5,6-dimethoxycoumarin, is a significant bioactive phytochemical found in the roots of Pelargonium sidoides DC.[1] This medicinal plant, indigenous to South Africa, is traditionally used to treat respiratory and gastrointestinal ailments.[2][3] The ethanolic extract of P. sidoides roots, known as EPs® 7630, is a key component in herbal tinctures like Umckaloabo®, effective against respiratory infections.[2][3] **Umckalin** serves as a crucial chemical marker for identifying P. sidoides as it is not typically found in other Pelargonium species.[1] This document provides detailed protocols for the extraction, purification, and quantification of **Umckalin** from P. sidoides roots, intended for research and drug development purposes.

Data Summary

The selection of the extraction solvent significantly impacts the yield and purity of **Umckalin**. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Extraction Solvents for **Umckalin**



Extraction Solvent	Key Findings	Reference
11% (w/w) Ethanol	Historically used for the proprietary extract EPs® 7630. [1][2][3]	[1][2][3]
60% Ethanol	Results in a more consistent Umckalin yield and demonstrates superior antibacterial and antifungal activity compared to 11% ethanol extracts.[2][3] The 60% ethanol extraction is also faster.[2]	[2][3]
30% and 80% Heated Ethanol	These methods resulted in the highest levels of Umckalin and total polyphenols.[4]	[4]
Ethyl Acetate	Efficient at extracting Umckalin and gallic acid.[5]	[5]
Methanol	Suitable for extracting Umckalin, gallic acid, and catechin, but poorly detects scopoletin.[5]	[5]

Table 2: Analytical Parameters for **Umckalin** Quantification by HPLC



Parameter	Value	Reference
HPLC Method 1	[5]	
Column	C18	[5]
Mobile Phase	Acetonitrile-water (45:55, v/v), isocratic	[5]
Flow Rate	0.75 mL/min	[5]
Detection	UV at 330 nm	[5]
Retention Time	19.2 min	[5]
HPLC Method 2	[6]	
Detection Limit (LOD)	0.0098 μg/mL	[1][6]
Quantification Limit (LOQ)	0.0298 μg/mL	[1][6]
Recovery	> 95.2%	[6]
Linearity (Correlation Coefficient)	> 0.999	[6]

Experimental Protocols

The following sections provide detailed methodologies for the isolation and analysis of **Umckalin**.

Protocol 1: Extraction of Umckalin from Pelargonium sidoides Roots

This protocol outlines the steps for extracting crude **Umckalin** from dried root material.

Materials and Equipment:

- Dried and milled roots of Pelargonium sidoides
- Extraction solvent (e.g., 60% ethanol in water)



- Mechanical shaker or sonicator
- Filter paper (e.g., Whatman No. 1)
- Rotary evaporator
- Freeze-dryer (optional)
- · Glass vials for storage

Procedure:

- Sample Preparation: Weigh the desired amount of dried, powdered P. sidoides root material.
- Extraction:
 - Add the powdered root material to a suitable flask.
 - Add the extraction solvent (e.g., 60% ethanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
 - Agitate the mixture using a mechanical shaker or sonicator for a defined period (e.g., 1 hour). For heated extraction, maintain a constant temperature (e.g., 40-60°C).[4]
- Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid root material.[2]
- Re-extraction (Optional): To maximize the yield, the remaining plant material can be subjected to one or two more rounds of extraction.[2]
- Solvent Evaporation: Combine the filtrates and concentrate the extract by removing the ethanol using a rotary evaporator under reduced pressure.
- Drying: The concentrated aqueous extract can be dried further using a freeze-dryer or by evaporation under a stream of cold air to obtain a dry powder.[2]
- Storage: Store the dried extract in airtight glass vials at 4°C until further purification and analysis.[2]



Protocol 2: Purification of Umckalin

This protocol describes the chromatographic purification of **Umckalin** from the crude extract.

Materials and Equipment:

- Crude extract of P. sidoides
- Silica gel for column chromatography
- Polystyrene resin (e.g., HP-20)
- Semi-preparative High-Performance Liquid Chromatography (HPLC) system
- Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)
- Thin Layer Chromatography (TLC) plates for monitoring fractions
- NMR spectrometer for structure confirmation

Procedure:

- Initial Fractionation (Polystyrene Resin):
 - Dissolve the crude extract in an appropriate solvent and load it onto a column packed with HP-20 polystyrene resin.
 - Elute with a stepwise gradient of solvents with increasing polarity (e.g., water, methanol/water mixtures, pure methanol) to perform an initial fractionation.
- Silica Gel Column Chromatography:
 - Pool the fractions containing Umckalin (identified by TLC analysis).
 - Concentrate the pooled fractions and load them onto a silica gel column.
 - Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate **Umckalin** from other compounds.



- Semi-Preparative HPLC:
 - For final purification, subject the **Umckalin**-rich fractions to semi-preparative HPLC using a normal phase or reverse-phase column.
 - Monitor the elution profile using a UV detector and collect the peak corresponding to Umckalin.
- Purity Assessment and Structure Confirmation:
 - Confirm the identity and purity of the isolated **Umckalin** using analytical HPLC, Mass
 Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Protocol 3: Quantification of Umckalin using HPLC-UV

This protocol details the validated HPLC method for the quantitative analysis of **Umckalin** in extracts.[5]

Materials and Equipment:

- HPLC system with a UV detector
- C18 analytical column (e.g., 5 μm, 25 cm × 4.6 mm)
- Umckalin standard
- Acetonitrile (HPLC grade)
- Ultrapure water
- Syringe filters (0.2 or 0.45 μm)

Procedure:

- Preparation of Standard Solutions:
 - Prepare a stock solution of **Umckalin** standard in a suitable solvent (e.g., methanol).

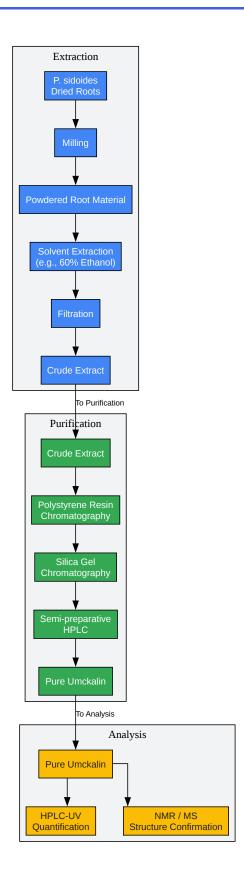


- Perform serial dilutions to create a series of calibration standards with known concentrations (e.g., 0.334 to 1.667 μg/mL).[8]
- Sample Preparation:
 - Accurately weigh a known amount of the dried extract and dissolve it in the mobile phase or methanol.
 - Sonicate for approximately 15 minutes to ensure complete dissolution.[8]
 - Filter the solution through a 0.2 μm membrane filter before injection.[8]
- Chromatographic Conditions:
 - Mobile Phase: Isocratic mixture of acetonitrile and water (45:55, v/v).[5]
 - Flow Rate: 0.75 mL/min.[5]
 - Column Temperature: Maintained at a constant temperature (e.g., 25°C).
 - Detection Wavelength: 330 nm.[5]
 - Injection Volume: 20 μL.
- Analysis and Quantification:
 - Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
 - Inject the prepared sample solutions.
 - Identify the Umckalin peak in the sample chromatogram by comparing the retention time with the standard.
 - Quantify the amount of **Umckalin** in the sample using the calibration curve.

Visualizations

The following diagrams illustrate the key workflows for **Umckalin** isolation and analysis.

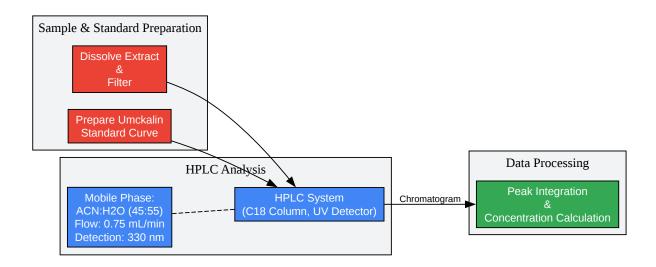




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Caption: Workflow for the isolation and analysis of Umckalin.





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Caption: Logical workflow for HPLC quantification of Umckalin.

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